27-Hydroxywithanone
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Overview
Description
27-Hydroxywithanone is a naturally occurring compound found in the plant Withania somnifera, commonly known as Ashwagandha. This compound belongs to the class of withanolides, which are steroidal lactones known for their diverse biological activities. This compound has garnered significant attention due to its potential therapeutic properties, including anti-cancer, anti-inflammatory, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 27-Hydroxywithanone typically involves the extraction of Withania somnifera roots, followed by purification processes to isolate the compound. The hydroalcoholic and aqueous extracts of Withania somnifera roots are commonly used, and the extraction process involves the use of solvents such as methanol and water .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Withania somnifera plants. The roots are harvested, dried, and ground into a fine powder. This powder is then subjected to solvent extraction, typically using a combination of methanol and water. The extract is further purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
27-Hydroxywithanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized withanolides, while reduction reactions may produce reduced withanolides .
Scientific Research Applications
27-Hydroxywithanone has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical properties and reactions of withanolides.
Biology: It is studied for its potential role in modulating biological pathways and its effects on cellular processes.
Medicine: this compound has shown promise in the treatment of various diseases, including cancer, neurodegenerative disorders, and viral infections. .
Mechanism of Action
The mechanism of action of 27-Hydroxywithanone involves its interaction with specific molecular targets and pathways. It has been found to bind to key enzymes and proteins involved in disease processes. For example, it inhibits HIV-1 replication by binding to HIV-1 integrase, protease, and reverse transcriptase enzymes . Additionally, it exhibits anti-cancer properties by targeting oncogenic pathways and modulating cellular signaling .
Comparison with Similar Compounds
Similar Compounds
27-Hydroxywithanone is structurally similar to other withanolides, such as:
- Withanolide D
- Withanolide E
- Withanolide G
- Withasomniferol B
- Withasomniferol C
- Sitoindoside IX
Uniqueness
What sets this compound apart from other withanolides is its unique hydroxylation pattern, which contributes to its distinct biological activities. Its ability to modulate multiple molecular targets and pathways makes it a versatile compound with potential therapeutic applications in various fields .
Properties
CAS No. |
871949-32-5 |
---|---|
Molecular Formula |
C28H38O7 |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
(1S,2S,4S,5R,10R,11S,14S,15S,18S)-5,15-dihydroxy-15-[(1R)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one |
InChI |
InChI=1S/C28H38O7/c1-14-12-19(34-24(31)16(14)13-29)15(2)27(32)11-8-17-21-18(7-10-25(17,27)3)26(4)20(30)6-5-9-28(26,33)23-22(21)35-23/h5-6,15,17-19,21-23,29,32-33H,7-13H2,1-4H3/t15-,17+,18+,19-,21+,22+,23+,25+,26+,27+,28+/m1/s1 |
InChI Key |
XOKCBESGXYESDY-LGZUTLPBSA-N |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@]2(CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@H]5[C@H](O5)[C@@]6([C@@]4(C(=O)C=CC6)C)O)C)O)CO |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2(CCC3C2(CCC4C3C5C(O5)C6(C4(C(=O)C=CC6)C)O)C)O)CO |
Origin of Product |
United States |
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